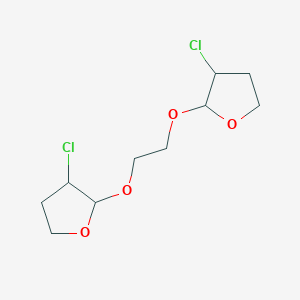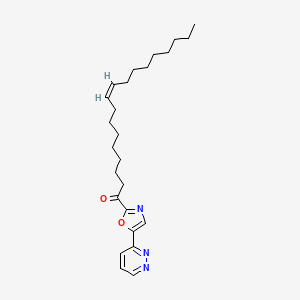
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one is an organic compound with a complex structure that includes a pyrazolidinone ring substituted with dimethyl, propoxy, and p-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,4-dimethyl-1-(p-tolyl)pyrazolidin-3-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the propoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazolidinone derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-(p-tolyl)pyrazolidin-3-one: Lacks the propoxy group, resulting in different chemical properties and reactivity.
5-Propoxy-1-(p-tolyl)pyrazolidin-3-one: Lacks the dimethyl substitution, affecting its steric and electronic characteristics.
4,4-Dimethyl-5-propoxy-1-phenylpyrazolidin-3-one:
Uniqueness
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both dimethyl and propoxy groups, along with the p-tolyl moiety, makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1221-34-7 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4,4-dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one |
InChI |
InChI=1S/C15H22N2O2/c1-5-10-19-14-15(3,4)13(18)16-17(14)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3,(H,16,18) |
Clé InChI |
PHEGOFFINWTBQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C(C(=O)NN1C2=CC=C(C=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)





![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)


![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

